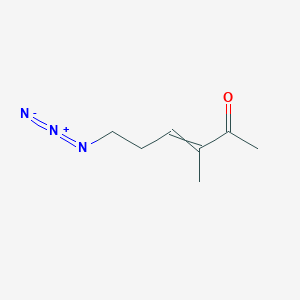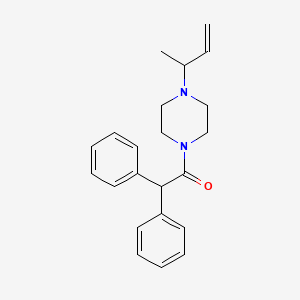
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)-: is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a diphenylacetyl group and a 1-methyl-2-propenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylacetyl Group: The diphenylacetyl group can be introduced through an acylation reaction using diphenylacetyl chloride in the presence of a base such as pyridine.
Addition of the 1-Methyl-2-Propenyl Group: The 1-methyl-2-propenyl group can be added via an alkylation reaction using an appropriate alkyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-methyl-2-propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the diphenylacetyl group, converting it to a diphenylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diphenylmethyl derivatives.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(diphenylacetyl)-4-(2-propenyl)-: Similar structure but with a different alkyl group.
Piperazine, 1-(benzoyl)-4-(1-methyl-2-propenyl)-: Contains a benzoyl group instead of a diphenylacetyl group.
Piperazine, 1-(diphenylacetyl)-4-(ethyl)-: Contains an ethyl group instead of a 1-methyl-2-propenyl group.
Uniqueness
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- is unique due to the specific combination of the diphenylacetyl and 1-methyl-2-propenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
798564-34-8 |
|---|---|
Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(4-but-3-en-2-ylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C22H26N2O/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h3-13,18,21H,1,14-17H2,2H3 |
InChI Key |
OLHALLKIFLLQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


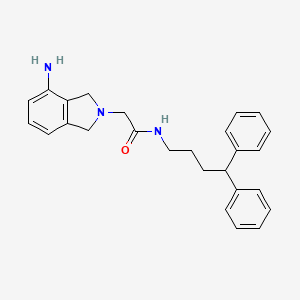
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
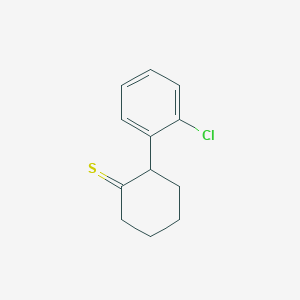
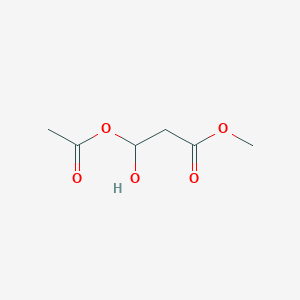

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
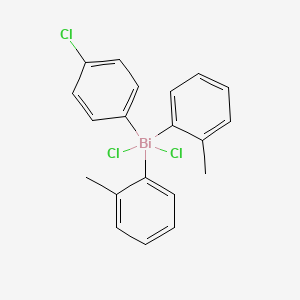
phosphanium bromide](/img/structure/B14206789.png)
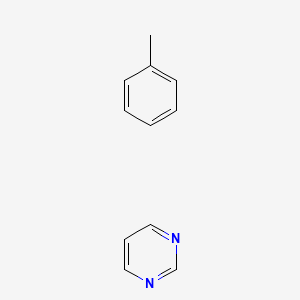
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
